2,5-dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide

Catalog No.
S12991478
CAS No.
M.F
C17H19N3O4S
M. Wt
361.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-...

Product Name

2,5-dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide

IUPAC Name

2,5-dimethoxy-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C17H19N3O4S/c1-12-5-4-8-20-11-13(19-17(12)20)10-18-25(21,22)16-9-14(23-2)6-7-15(16)24-3/h4-9,11,18H,10H2,1-3H3

InChI Key

RZGWLZQOIDMYSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC

2,5-Dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide is a chemical compound characterized by its complex structure and unique functional groups. It has a molecular formula of C22H21N3O4SC_{22}H_{21}N_{3}O_{4}S and a molecular weight of approximately 423.5 g/mol. The compound features a benzenesulfonamide moiety linked to an 8-methylimidazo[1,2-a]pyridine group, which contributes to its potential biological activity and applications in medicinal chemistry .

The reactivity of 2,5-dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide can be attributed to the presence of both the sulfonamide and the imidazo[1,2-a]pyridine functional groups. Common reactions may include:

  • Nucleophilic substitution: The sulfonamide group can undergo nucleophilic attack by various nucleophiles.
  • Electrophilic aromatic substitution: The aromatic rings may participate in electrophilic substitution reactions under appropriate conditions.
  • Deprotonation: The sulfonamide nitrogen can be deprotonated to form a more reactive species.

These reactions are essential for further derivatization and exploration of the compound's pharmacological properties.

Compounds containing imidazo[1,2-a]pyridine structures have been studied for their biological activities, particularly as modulators of the serotonin receptor system. Research indicates that such compounds may exhibit anti-inflammatory, analgesic, and potential antitumor activities. Specifically, 2,5-dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide could interact with various biological targets, influencing pathways related to pain and inflammation .

The synthesis of 2,5-dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide typically involves several steps:

  • Formation of the imidazo[1,2-a]pyridine derivative: This can be achieved through cyclization reactions involving appropriate precursors.
  • Sulfonamide formation: The reaction of an amine with a sulfonyl chloride or sulfonic acid can yield the sulfonamide linkage.
  • Methoxylation: The introduction of methoxy groups at the 2 and 5 positions on the aromatic ring can be performed using methylating agents such as methyl iodide in the presence of a base.

Each step requires careful optimization to ensure high yield and purity of the final product.

The unique structure of 2,5-dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide suggests several potential applications:

  • Pharmaceutical development: As a lead compound for designing new drugs targeting serotonin receptors or other related pathways.
  • Research tool: Useful in studying biological processes involving imidazo[1,2-a]pyridine derivatives.
  • Chemical probes: Investigating specific interactions within cellular systems.

Studies on the interactions of 2,5-dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide with various biological targets are essential for understanding its pharmacological profile. Research indicates that it may interact with serotonin receptors (particularly 5-HT_2A), potentially influencing mood and pain modulation pathways. Further studies are needed to elucidate its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 2,5-dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide. Here are some notable examples:

Compound NameStructureUnique Features
N-(6-methoxypyridin-3-yl)-4-(8-methylimidazo[1,2-a]pyridin-6-yl)benzamideStructureContains a methoxypyridine component; potential for different receptor interactions.
N-(4-(8-methylimidazo[1,2-a]pyridin-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamideStructureFeatures a chromene structure; may exhibit distinct pharmacological properties.
4-(8-Methylimidazo[1,2-a]pyridin-6-yl)-N,N-dimethylbenzeneacetamide-Dimethyl substitution; potentially alters lipophilicity and bioavailability.

The uniqueness of 2,5-dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide lies in its specific combination of methoxy groups and sulfonamide functionality which may confer distinct biological properties compared to these similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

361.10962727 g/mol

Monoisotopic Mass

361.10962727 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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